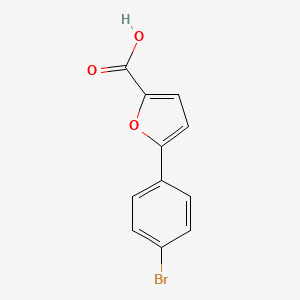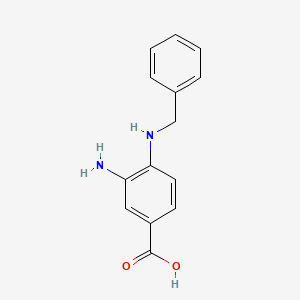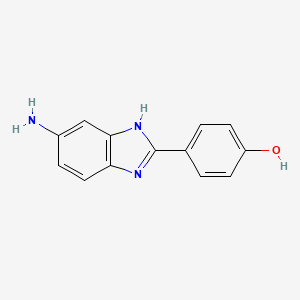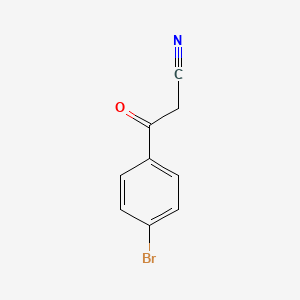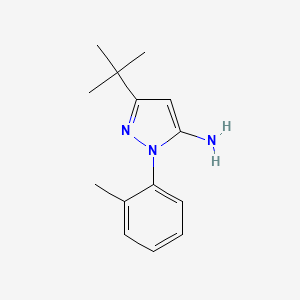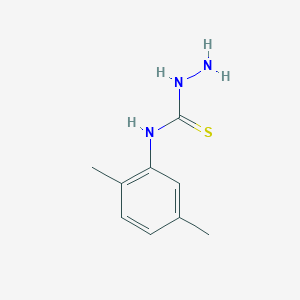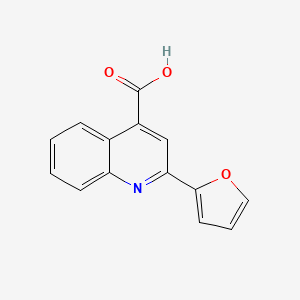
2-(呋喃-2-基)喹啉-4-羧酸
描述
2-(Furan-2-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Furan-2-yl)quinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Furan-2-yl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-yl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
喹啉是“2-(呋喃-2-基)喹啉-4-羧酸”结构的一部分,是药物发现中先导化合物的重要骨架 . 它在药物化学领域发挥着重要作用 . 因此,“2-(呋喃-2-基)喹啉-4-羧酸”有可能用于新药的发现。
工业和合成有机化学
喹啉在工业和合成有机化学领域具有广泛的应用 . 鉴于结构相似性,“2-(呋喃-2-基)喹啉-4-羧酸”也可能在这些领域有应用。
生物和药理活性
各种喹啉及其衍生物已显示出潜在的生物和药理活性 . 作为喹啉的衍生物,“2-(呋喃-2-基)喹啉-4-羧酸”也可能表现出类似的活性。
癌症研究
一些喹啉衍生物已显示出在癌症研究中的潜力. 鉴于结构相似性,“2-(呋喃-2-基)喹啉-4-羧酸”也可能在该领域有潜在的应用。
荧光探针
某些喹啉衍生物可用作荧光探针. 由于结构相似性,“2-(呋喃-2-基)喹啉-4-羧酸”也可能在该应用中具有潜力。
抗氧化剂研究
酚类酯,可能源于“2-(呋喃-2-基)喹啉-4-羧酸”,已因其抗氧化特性而被研究 . 因此,该化合物可能在抗氧化剂研究中有所应用。
作用机制
Target of Action
Similar compounds, such as 2-(furan-2-yl)-4-phenoxy-quinoline derivatives, have been reported to inhibit lysozyme and β-glucuronidase .
Mode of Action
For instance, similar compounds have been shown to inhibit enzymes, potentially altering their catalytic activities .
Biochemical Pathways
Given the potential inhibitory effects on enzymes like lysozyme and β-glucuronidase, it’s likely that the compound could affect pathways involving these enzymes .
Result of Action
The inhibition of enzymes like lysozyme and β-glucuronidase could potentially lead to changes in cellular processes .
生化分析
Biochemical Properties
2-(Furan-2-yl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiproliferative and DNA cleavage activities . It interacts with enzymes involved in DNA replication and repair, leading to the formation of stable complexes with DNA. Additionally, 2-(Furan-2-yl)quinoline-4-carboxylic acid can inhibit certain protein kinases, which are crucial for cell signaling and growth . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 2-(Furan-2-yl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, 2-(Furan-2-yl)quinoline-4-carboxylic acid affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 2-(Furan-2-yl)quinoline-4-carboxylic acid exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit DNA replication and transcription . This binding interaction is facilitated by the planar structure of the quinoline ring, which allows it to intercalate between DNA bases. Additionally, 2-(Furan-2-yl)quinoline-4-carboxylic acid can inhibit the activity of topoisomerases, enzymes that regulate DNA topology during replication . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Furan-2-yl)quinoline-4-carboxylic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that the effects of 2-(Furan-2-yl)quinoline-4-carboxylic acid on cells can persist for several days, indicating its potential for sustained therapeutic action .
Dosage Effects in Animal Models
The effects of 2-(Furan-2-yl)quinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 2-(Furan-2-yl)quinoline-4-carboxylic acid while minimizing its toxic effects.
Metabolic Pathways
2-(Furan-2-yl)quinoline-4-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of 2-(Furan-2-yl)quinoline-4-carboxylic acid, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Furan-2-yl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can enhance the solubility and distribution of 2-(Furan-2-yl)quinoline-4-carboxylic acid in the bloodstream, promoting its delivery to various organs.
Subcellular Localization
The subcellular localization of 2-(Furan-2-yl)quinoline-4-carboxylic acid is crucial for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct 2-(Furan-2-yl)quinoline-4-carboxylic acid to specific compartments within the cell, enhancing its efficacy in modulating cellular processes. The nuclear localization of this compound underscores its potential as a therapeutic agent for diseases involving aberrant DNA and protein interactions.
属性
IUPAC Name |
2-(furan-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEKTFINADFAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20146-25-2 | |
| Record name | 2-(furan-2-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

